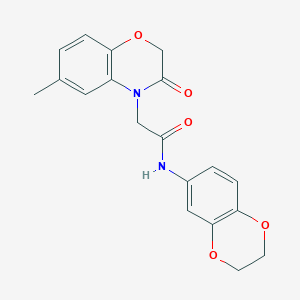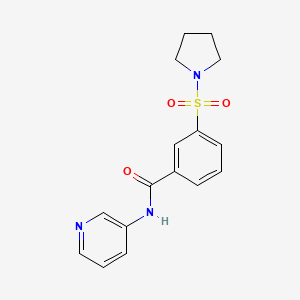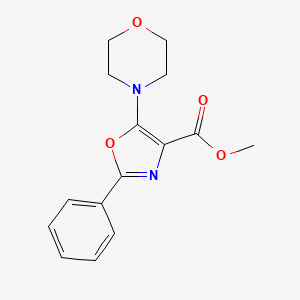![molecular formula C16H14N2O6 B5503572 2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-4-[(hydroxyimino)methyl]phenol” is a chemical compound with the CAS Number: 34184-93-5 . It has a molecular weight of 181.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-ethoxy-4-[(hydroxyimino)methyl]phenol” is 1S/C9H11NO3/c1-2-13-9-5-7 (6-10-12)3-4-8 (9)11/h3-5,11H,2,6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “2-ethoxy-4-[(hydroxyimino)methyl]phenol” is between 101-106 degrees Celsius . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of complexes with Schiff base ligands that contain azo groups and nitrobenzoate derivatives have been extensively studied. These compounds are synthesized and analyzed using various spectroscopic methods, including FTIR, UV-Vis, and NMR spectroscopy, along with thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The magnetic properties of these complexes have also been examined, revealing paramagnetic behavior with considerable electronic communication between metal centers (Ahmadi & Amani, 2012).
Spectral Study and Synthesis Approaches
Research includes the development of synthesis methodologies for creating 1-methylbenzimidazoles and other derivatives, showcasing the adaptability of similar compounds in generating a range of chemical structures. These studies often involve detailed spectral analysis to understand the structural nuances of the synthesized compounds (Ellis & Jones, 1974).
Biological Activity
Investigations into the biological activities of compounds containing nitrobenzoate groups have led to the discovery of their potential in various applications, including as inhibitors of microbial growth or as agents in drug discovery programs. For instance, studies on the antimicrobial properties of benzoate derivatives provide insights into their potential use in controlling microbial contamination and infection (Chipley & Uraih, 1980).
Liquid Crystalline Properties
The synthesis and characterization of Schiff base-ester linkage compounds involving disubstituted naphthalene ring systems demonstrate the liquid crystalline properties of these materials. These properties are significant for applications in displays and other electronic devices, showing the diverse utility of nitrobenzoate derivatives in materials science (Thaker et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-2-23-15-8-11(10-17-20)6-7-14(15)24-16(19)12-4-3-5-13(9-12)18(21)22/h3-10,20H,2H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMREZIOCXQVEO-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenyl] 3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)



![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)
![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)